Sterebin E
Overview
Description
Sterebin E is a natural sweetener derived from the leaves of Stevia rebaudiana, a plant native to Paraguay and Southern Brazil . This compound is a labdane-type diterpenoid and is one of the primary sweetening components extracted from Stevia leaves . It is significantly sweeter than sucrose, with a sweetness level ranging from 250 to 400 times that of sucrose .
Preparation Methods
Sterebin E is typically extracted from the leaves of Stevia rebaudiana. The extraction process involves several steps:
Water Extraction: The leaves are first subjected to water extraction to obtain a crude extract.
Solvent Treatment: The crude extract is then treated with solvents to remove impurities such as pigments and fats.
Concentration and Crystallization: The purified extract is concentrated and crystallized to obtain this compound in its pure form.
Chemical Reactions Analysis
Sterebin E, being a diterpenoid, undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Sterebin E has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sterebin E involves its interaction with various molecular targets and pathways:
Sweetness Perception: This compound binds to sweet taste receptors on the tongue, triggering a signal transduction pathway that results in the perception of sweetness.
Biological Activity: this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Sterebin E is unique among similar compounds due to its high sweetness and low-calorie content. Similar compounds include:
Stevioside: Another sweetening compound from Stevia rebaudiana, but with a different chemical structure.
Rebaudioside A: A glycoside of steviol, also derived from Stevia leaves, known for its high sweetness and stability.
Dulcoside A: Another diterpenoid glycoside from Stevia rebaudiana with sweetening properties.
This compound stands out due to its specific chemical structure and the unique combination of sweetness and biological activities it offers.
Properties
IUPAC Name |
(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-13(9-12-21)7-8-14-19(4)11-6-10-18(2,3)16(19)15(22)17(23)20(14,5)24/h7-9,14-17,21-24H,6,10-12H2,1-5H3/b8-7+,13-9+/t14-,15-,16+,17+,19-,20+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAJUEUHZWCNQM-UONADXLZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103848 | |
Record name | (1R,2S,3S,4R,4aS,8aS)-Decahydro-4-[(1E,3E)-5-hydroxy-3-methyl-1,3-pentadien-1-yl]-3,4a,8,8-tetramethyl-1,2,3-naphthalenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114343-74-7 | |
Record name | (1R,2S,3S,4R,4aS,8aS)-Decahydro-4-[(1E,3E)-5-hydroxy-3-methyl-1,3-pentadien-1-yl]-3,4a,8,8-tetramethyl-1,2,3-naphthalenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114343-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2S,3S,4R,4aS,8aS)-Decahydro-4-[(1E,3E)-5-hydroxy-3-methyl-1,3-pentadien-1-yl]-3,4a,8,8-tetramethyl-1,2,3-naphthalenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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